1-Dodecyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
1-Dodecyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C23H35NO3 and a molecular weight of 373.53 g/mol . This compound is characterized by its unique structure, which includes a dodecyl chain, a phenyl group, and a pyrrolidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Dodecyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of dodecylamine with phenylacetic acid to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The final step involves the oxidation of the intermediate to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Dodecyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Dodecyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Dodecyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Dodecyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Dodecyl-5-oxo-2-methylpyrrolidine-3-carboxylic acid: This compound has a similar structure but with a methyl group instead of a phenyl group.
1-Dodecyl-5-oxo-2-phenylpyrrolidine-3-acetic acid: This compound has an acetic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
80722-12-9 |
---|---|
Molecular Formula |
C23H35NO3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-dodecyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C23H35NO3/c1-2-3-4-5-6-7-8-9-10-14-17-24-21(25)18-20(23(26)27)22(24)19-15-12-11-13-16-19/h11-13,15-16,20,22H,2-10,14,17-18H2,1H3,(H,26,27) |
InChI Key |
DTUMBPIYQSQFQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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